![molecular formula C22H20N2O3 B6508660 3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899385-52-5](/img/structure/B6508660.png)

3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds that contain a ring structure made up of four carbon atoms and two nitrogen atoms at non-adjacent positions .

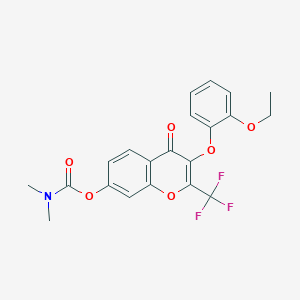

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a chromeno[2,3-d]pyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a chromene ring. It also has a butyl group attached at the 3-position, a 2-methylphenyl group at the 2-position, and dione functionality at the 4,5-positions .Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. They can act as bases, forming N-alkylated products when treated with alkyl halides. They can also undergo electrophilic substitution reactions at the carbon positions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the dione functionality in this compound would likely result in strong intermolecular hydrogen bonding, affecting its solubility and melting point .Wissenschaftliche Forschungsanwendungen

a. Anticancer Agents:

- Palbociclib : Developed by Pfizer, palbociclib is an FDA-approved drug for treating breast cancer. It selectively inhibits cyclin-dependent kinases (CDK) 4 and 6, arresting cell cycle progression in cancer cells .

- Dilmapimod : Dilmapimod exhibits potential activity against rheumatoid arthritis. It modulates inflammatory pathways, making it a promising candidate for managing inflammatory diseases .

Pyrido[3,4-d]pyrimidines

This class of compounds also offers intriguing applications:

a. Enzyme Inhibition:- New pyrido[3,4-d]pyrimidines were investigated for their potency in inhibiting three enzymes: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and lipoxygenase (LOX). These enzymes play crucial roles in inflammation and pain pathways .

Pyrido[4,3-d]pyrimidines

Let’s explore the unique applications of pyrido[4,3-d]pyrimidines:

a. Alkene Hydromethylation:- A catalytic protocol involving protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .

Pyrido[3,2-d]pyrimidines

Lastly, we consider pyrido[3,2-d]pyrimidines:

a. Biological Activity:- These compounds exhibit diverse biological activities. Further research is needed to explore their potential therapeutic applications .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-butyl-2-(2-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-3-4-13-24-20(15-10-6-5-9-14(15)2)23-21-18(22(24)26)19(25)16-11-7-8-12-17(16)27-21/h5-12H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOOAKGYKMPBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butyl-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6508579.png)

![ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6508581.png)

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate](/img/structure/B6508586.png)

![(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6508592.png)

![1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6508611.png)

![N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6508614.png)

![N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508620.png)

![(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6508625.png)

![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508631.png)

![N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B6508656.png)

![methyl 4-{[(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate](/img/structure/B6508670.png)

![8-methoxy-2-phenyl-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508672.png)